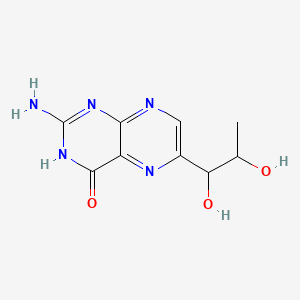
Pterin H B2
Descripción general
Descripción
Molecular Structure Analysis
Pterins are a conjugated system of pyrazine and pyrimidine rings, the so-called pteridine, which is accompanied by a carbonyl group (C=O) at the C4 position and an amino group (NH2) at the C2 position . Several pterin structures unique to bacteria have been described, with conjugation to glycosides and nucleotides commonly observed .Chemical Reactions Analysis
Pterins participate in metabolic reactions mostly as tetrahydropterins . They play essential roles in diverse biological activities ranging from immune system modulation, cellular signaling, coloration, and metabolism . Pterin cofactors play important roles in bacterial cyanide utilization and aromatic amino acid metabolism .Physical And Chemical Properties Analysis
Pterins exhibit a wide range of tautomerism in water, beyond what is assumed by just keto-enol tautomerism . They can take three oxidation states on the ring system: the unprefixed oxidized form, the 7,8-dihydro semi-reduced form, and finally the 5,6,7,8-tetrahydro fully-reduced form .Aplicaciones Científicas De Investigación
Biosynthesis and Functional Role
Pterin H B2, also known as Tetrahydrobiopterin (BH4), is a pteridine derivative with significant roles in various biochemical processes. BH4 acts as a coenzyme for tyrosine, tryptophan, and phenylalanine hydroxylases, as well as for nitric oxide synthases in rodent macrophages. Its role involves reacting with molecular oxygen to form an active oxygen intermediate that hydroxylates substrates, crucial in hydroxylation processes (Duch & Smith, 1991).
Chemical Structure and Reactivity
The chemical structure of pterin and its relation to the molybdenum cofactor has been extensively studied. Pterins are part of a large family of bicyclic N-heterocycles called pteridines, involved in a variety of biological functions due to their diverse forms (Basu & Burgmayer, 2011). The structure of tetrahydrobiopterin also influences its electron transfer in biochemical reactions, particularly in nitric oxide synthases (Wei et al., 2003).
Photodynamic Properties
Pterin compounds, including BH4, exhibit notable photosensitizing properties. This has been demonstrated in the photosensitization of bovine serum albumin by pterin, where electron transfer from the protein to the excited state of pterin occurs, leading to protein damage (Thomas et al., 2013). Additionally, pterin derivatives are known to produce and quench reactive oxygen species, playing a role in cellular redox processes (Oliveros et al., 2010).
Role in Vascular Function
In the vascular system, a deficit of BH4 is implicated in various diseases such as atherosclerosis, hypertension, and diabetic vascular disease. BH4 regulates reactive oxygen species levels in the endothelium, suggesting its potential as a therapeutic agent in cardiovascular medicine (Vasquez-Vivar, 2009).
Biomedical Implications
The biomedical implications of pterins, including their roles in enzymatic reactions and potential use in diagnostics, are significant. Research has explored the electron donor–acceptor properties of pterins, suggesting their participation in oxidative stress management (Martínez & Vargas, 2010). The photophysics and photochemistry of pterins in aqueous solutions have also been studied for their relevance in photobiological processes (Lorente & Thomas, 2006).
Pterins in Disease Biomarkers
Pterins are useful in the diagnosis of hyperphenylalaninemia variants through the assessment of urinary pterins. This approach distinguishes between biopterin-synthetase deficiency and dihydropteridine-reductase deficiency (Dhondt et al., 1981).
Mecanismo De Acción
BH4 acts as a coenzyme for tyrosine, tryptophan, and phenylalanine hydroxylases, as well as for nitric oxide synthases in rodent macrophages. It is also involved in the function of the Moco cofactor, an essential component of molybdoenzymes such as sulfite oxidase, nitrate reductase, and dimethyl sulfoxide reductase .
Safety and Hazards
Direcciones Futuras
Despite their ubiquity in nature, pterin-based pigmentation has received little attention when compared to other major pigment classes . There are promising avenues of future research, including the need for functional studies on systems amenable for laboratory manipulation, but also on systems that exhibit natural variation in pterin pigmentation .
Propiedades
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pterin H B2 | |
CAS RN |
36183-24-1, 22150-76-1 | |
| Record name | (R,S)-(1)-2-Amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036183241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R,S)-(±)-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



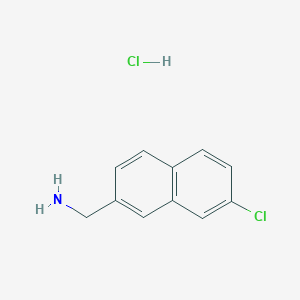
![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)
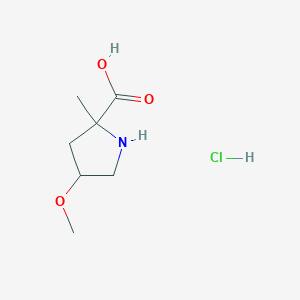

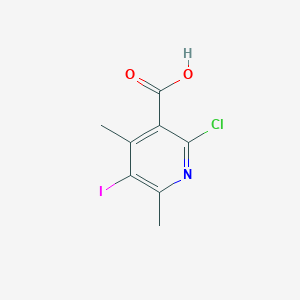
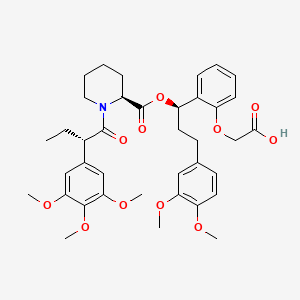

![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)
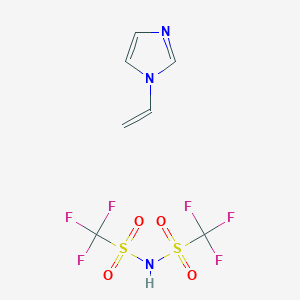

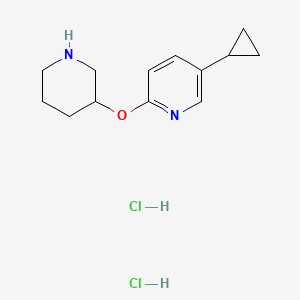
![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
